2,2,2-trifluoroethyl N-(3,4-difluorophenyl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(3,4-difluorophenyl)carbamate is a chemical compound with the molecular formula C9H6F5NO2 and a molecular weight of 255.14 g/mol.
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-(3,4-difluorophenyl)carbamate typically involves the reaction of 3,4-difluoroaniline with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Chemical Reactions Analysis
2,2,2-trifluoroethyl N-(3,4-difluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2,2,2-trifluoroethyl N-(3,4-difluorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(3,4-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl and difluorophenyl groups contribute to its binding affinity and specificity, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
2,2,2-trifluoroethyl N-(3,4-difluorophenyl)carbamate can be compared with other similar compounds, such as:
2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate: This compound has a similar structure but differs in the position of the fluorine atoms on the phenyl ring.
2,2,2-trifluoroethyl N-(3,5-difluorophenyl)carbamate: Another similar compound with fluorine atoms at different positions on the phenyl ring.
The unique combination of trifluoroethyl and difluorophenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3,4-difluorophenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO2/c10-6-2-1-5(3-7(6)11)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULNFQINPCJPFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCC(F)(F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301219695 | |
Record name | 2,2,2-Trifluoroethyl N-(3,4-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301219695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087798-19-3 | |
Record name | 2,2,2-Trifluoroethyl N-(3,4-difluorophenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087798-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl N-(3,4-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301219695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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